(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
Description
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a phosphanyl group, a tetrahydronaphthalenyl moiety, and a sulfinamide group, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C34H54NOPS |
|---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
N-[(S)-(2-ditert-butylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H54NOPS/c1-30(2,3)37(31(4,5)6)28-18-16-15-17-25(28)29(35(14)38(36)32(7,8)9)24-19-20-26-27(23-24)34(12,13)22-21-33(26,10)11/h15-20,23,29H,21-22H2,1-14H3/t29-,38?/m0/s1 |
InChI Key |
HDXWZZRMQCCYMA-SYOBGBQASA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydronaphthalenyl Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under specific conditions.
Introduction of the Phosphanyl Group: This step involves the reaction of the phenyl group with di-tert-butylphosphine in the presence of a suitable catalyst.
Formation of the Sulfinamide Group: This is typically done by reacting the intermediate with a sulfinylating agent such as sulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfinamide group produces amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its structural complexity.
Medicine
Industry
In the industrial sector, it can be used as a catalyst or a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide group can interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoic acid
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- Tamibarotene
Uniqueness
What sets ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of a phosphanyl group, a tetrahydronaphthalenyl moiety, and a sulfinamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
